(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound “(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one” is a chemical substance with the molecular formula C17H14Cl2O4 and a molecular weight of 353.2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms . The exact structure can be found in the MOL file provided by the supplier .Physical and Chemical Properties Analysis
This compound has a melting point of 144 °C and a predicted boiling point of 519.6±50.0 °C. It has a predicted density of 1.357±0.06 g/cm3 and a predicted pKa of 5.69±0.48 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : This compound has been utilized in various synthesis processes. For instance, Tayade and Waghmare (2016) describe the isomerization of a series of related compounds, demonstrating the structural flexibility and reactivity of this compound in creating diverse chemical structures (Tayade & Waghmare, 2016).
Structural and Physical Properties
- Crystal Structure Analysis : Several studies have focused on the crystal structure of related compounds, which provides insights into their geometric parameters, bond configurations, and intermolecular interactions. Yathirajan et al. (2007) and Jasinski et al. (2011) have contributed significantly to understanding these aspects (Yathirajan et al., 2007); (Jasinski et al., 2011).
Photophysical Properties
- Solvatochromic Properties and Fluorescence : Asiri et al. (2017) explored the solvatochromic properties of a similar compound, demonstrating its potential in understanding solvent interactions and fluorescence properties, which are crucial for applications in materials science and biochemistry (Asiri et al., 2017).
Electronic and Molecular Properties
- Electronic and Molecular Analysis : Mary et al. (2015) conducted a comprehensive study on the molecular structure, vibrational frequencies, and hyperpolarizability of a related compound. Such analyses are critical for applications in electronics and photonics (Mary et al., 2015).
Crystal Packing and Interactions
- Crystal Packing Studies : Gomes et al. (2020) and Singh et al. (2012) investigated the crystal structures of related compounds, focusing on intermolecular interactions and the importance of π interactions in crystal packing. These studies are vital for understanding solid-state properties (Gomes et al., 2020); (Singh et al., 2012).
Non-linear Optical Properties
- Investigation of Non-linear Optical Properties : The non-linear optical properties of similar compounds have been a subject of study, as seen in the work of Singh et al. (2012) and Kumar et al. (2016). These properties are crucial for the development of new photonic materials and devices (Singh et al., 2012); (Kumar et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-22-15-6-4-10(7-16(15)23-2)3-5-14(20)12-8-11(18)9-13(19)17(12)21/h3-9,21H,1-2H3/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEIPANLZQDSPF-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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